Technical Dossier: Physicochemical Properties of Methyl 4-amino-5-iodo-2-methoxybenzoate
Technical Dossier: Physicochemical Properties of Methyl 4-amino-5-iodo-2-methoxybenzoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of Methyl 4-amino-5-iodo-2-methoxybenzoate (CAS No. 137832-56-5). This compound is a key intermediate in the synthesis of various organic molecules, including alkaloids such as clausine and glycozoline.[1] This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical properties, and presents a logical workflow for its characterization. All data is presented in a clear, tabular format for ease of reference and comparison.
Core Physical Properties
Methyl 4-amino-5-iodo-2-methoxybenzoate is a solid at room temperature.[2] The structural and basic chemical information for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 137832-56-5 | [1][2][3] |
| Molecular Formula | C₉H₁₀INO₃ | [1][3][4] |
| Molecular Weight | 307.09 g/mol | [1][3][4] |
| Physical Form | Solid | [2] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 413.995°C at 760 mmHg (Predicted) | [5] |
| Density | 1.748 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.622 (Predicted) | [5] |
| Vapour Pressure | 0 mmHg at 25°C (Predicted) | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of Methyl 4-amino-5-iodo-2-methoxybenzoate are not available in the public domain. However, standard methodologies for characterizing aromatic esters can be applied.
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid involves the use of a melting point apparatus.
Methodology:
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Sample Preparation: A small, finely powdered sample of Methyl 4-amino-5-iodo-2-methoxybenzoate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.
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Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Logical Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Determination of Solubility
The solubility of Methyl 4-amino-5-iodo-2-methoxybenzoate in various solvents can be determined qualitatively and quantitatively.
Qualitative Methodology:
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Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, diethyl ether, and dichloromethane).
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Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.
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Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble.
Quantitative Methodology (Thermodynamic Solubility):
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Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
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Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Synthetic and Biological Context
Methyl 4-amino-5-iodo-2-methoxybenzoate serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the synthesis of certain alkaloids.[1] A related compound, 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester, is an intermediate in a patented method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, highlighting its role in the construction of more complex molecules.
At present, there is no publicly available information detailing the involvement of Methyl 4-amino-5-iodo-2-methoxybenzoate in specific signaling pathways or established experimental workflows within a biological context.
Conclusion
This technical guide provides the currently available physical property data for Methyl 4-amino-5-iodo-2-methoxybenzoate, primarily from predictive models. While experimental data for key properties such as melting point and solubility are not yet published, standard laboratory protocols have been outlined to facilitate their determination. Further research is warranted to experimentally validate the predicted properties and to explore the potential biological activities of this compound.
References
- 1. Methyl 4-amino-5-iodo-2-methoxybenzoate | 137832-56-5 | MFA83256 [biosynth.com]
- 2. Methyl 4-amino-5-iodo-2-methoxybenzoate | 137832-56-5 [sigmaaldrich.com]
- 3. 137832-56-5|Methyl 4-amino-5-iodo-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 4-amino-5-iodo-2-methoxybenzenecarboxylate price,buy Methyl 4-amino-5-iodo-2-methoxybenzenecarboxylate - chemicalbook [m.chemicalbook.com]
- 5. methyl 4-amino-5-iodo-2-methoxy-benzoate| CAS:#137832-56-5 -Letopharm Limited [letopharm.com]
